2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
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Description
2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Activities
Compounds structurally related to "2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" have been synthesized and evaluated for their enzyme inhibitory activities. For example, a series of 3,4,5-trisubstituted-1,2,4-triazole analogues, including some with substituted acetamides, demonstrated significant inhibition against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such enzyme inhibitory activities suggest potential for these compounds in developing treatments for diseases where enzyme modulation is beneficial (Virk et al., 2018).
Synthetic Methodologies
Research into synthetic methodologies involving related compounds provides insights into the versatile synthetic applications of "2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide". A study detailed the efficient and robust synthesis of N-alkylacetamides and carbamates using p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, highlighting the compound's potential utility in the synthesis of pharmaceutical and natural products (Sakai et al., 2022).
Pharmacological Research
Structurally similar compounds have been explored for their pharmacological properties, such as antagonists for specific receptors. For instance, a study on a novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, designed based on active metabolites of muscarinic M(3) receptor selective antagonists, revealed their potential in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their potent and selective antagonistic activities (Mitsuya et al., 2000).
Metabolic Studies
The metabolic fate of new synthetic opioids provides a context for understanding how structurally similar compounds might be metabolized in biological systems. A study elucidating the metabolism of synthetic opioids highlighted the importance of identifying metabolic pathways for new psychoactive substances, which could be relevant for assessing the pharmacokinetic properties of "2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" and related compounds (Nordmeier et al., 2019).
Properties
IUPAC Name |
2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-15-8-7-13-5-3-10(4-6-13)12-11(14)9-16-2/h10H,3-9H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURHOWKQGJUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.